L-Rhamnoascorbic acid
Description
Context within the Ascorbic Acid Analog and Derivative Landscape
L-Ascorbic acid is the biologically active form of Vitamin C, a vital nutrient for various physiological processes. scribd.comgloballcadataaccess.org The scientific community has synthesized and studied numerous analogs and derivatives of L-ascorbic acid to understand its structure-activity relationships and to develop compounds with enhanced stability or targeted functions. scribd.com These compounds are often created by modifying the core structure of ascorbic acid, such as its side chain or enediol group.
L-Rhamnoascorbic acid falls into the category of deoxy derivatives of L-ascorbic acid. scribd.com Specifically, it is a 6-deoxy-L-ascorbic acid, meaning the hydroxyl group at the C-6 position of the L-ascorbic acid molecule is replaced with a hydrogen atom. This seemingly minor alteration has a significant impact on its biological properties.
The landscape of ascorbic acid analogs is vast and includes compounds with modifications at various positions. These analogs are often used in a range of applications, from food additives to developing agents in photography. epo.orggoogleapis.comgoogleapis.com The primary purpose of studying these analogs, including this compound, is to discern which structural features of the L-ascorbic acid molecule are essential for its biological functions, such as its potent antioxidant and antiscorbutic (scurvy-preventing) activities.
Historical Perspectives on this compound Investigation
The investigation of this compound is rooted in the early 20th-century quest to understand the chemical nature of Vitamin C and its analogs. Following the isolation and structural elucidation of L-ascorbic acid, a significant effort was made to synthesize related compounds to determine the structural requirements for vitamin activity.
Pioneering work in this area was conducted by Tadeus Reichstein and his colleagues in the 1930s. scribd.com Their systematic synthesis of various ascorbic acid analogs included this compound. These early studies were crucial in establishing the fundamental principles of structure-activity relationships within this class of compounds.
A key finding from this historical research was the significantly diminished antiscorbutic activity of this compound compared to L-ascorbic acid. It was determined that this compound possesses only about 20% of the antiscorbutic activity of L-ascorbic acid. scribd.comrsc.org This discovery underscored the importance of the hydroxyl group at the C-6 position for the full biological efficacy of Vitamin C.
These foundational studies provided valuable data on the physical and biological properties of this compound, which are summarized in the table below.
| Property | This compound | L-Ascorbic Acid |
| Antiscorbutic Activity (Relative) | ~20% | 100% |
This table presents a comparison of the relative antiscorbutic activity of this compound and L-Ascorbic acid based on early research findings.
Contemporary Research Significance of this compound as a Mechanistic Probe
While not a household name like Vitamin C, this compound holds potential significance in contemporary research as a mechanistic probe. Its value lies in its structural similarity to L-ascorbic acid, coupled with a key difference that can be exploited to understand specific biological processes.
The absence of the C-6 hydroxyl group makes this compound a useful tool for investigating the specificity of enzymes and transport proteins that interact with ascorbic acid. For example, it can be used to study the binding requirements of enzymes involved in ascorbic acid metabolism. If an enzyme shows significantly lower activity with this compound as a substrate compared to L-ascorbic acid, it would suggest that the C-6 hydroxyl group is critical for proper binding and/or catalysis.
Furthermore, in studies of cellular uptake, this compound can help to differentiate between various transport mechanisms. By comparing the transport rates of L-ascorbic acid and this compound, researchers could gain insights into the structural selectivity of ascorbic acid transporters.
Although direct and extensive examples of its use as a mechanistic probe are not widely documented in publicly available literature, its unique structure provides a clear rationale for its application in such studies. The subtle yet significant modification in this compound allows for the controlled dissection of molecular interactions in a way that the parent compound, L-ascorbic acid, cannot. This positions this compound as a valuable, albeit specialized, compound in the toolkit of biochemists and molecular biologists seeking to unravel the complex roles of Vitamin C in living organisms.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27180-08-1 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2R)-2-[(1S,2S)-1,2-dihydroxypropyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-2(8)3(9)6-4(10)5(11)7(12)13-6/h2-3,6,8-11H,1H3/t2-,3-,6+/m0/s1 |
InChI Key |
ZMMZCADSCOTBGA-SFCRRXBPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Chemical Characterization Methodologies for L Rhamnoascorbic Acid
Advanced Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation and purification of target compounds from complex mixtures, as well as for the assessment of purity. For a polar compound like L-Rhamnoascorbic acid, reversed-phase high-performance liquid chromatography is the technique of choice.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. omicsonline.org For purity assessment of a substance like this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The retention time (RT) of a compound is a characteristic feature under specific chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature). For L-ascorbic acid, various HPLC methods have been established, with retention times varying based on the exact conditions. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (B52724) (95:5, v/v) eluted ascorbic acid at a retention time of 2.8 minutes. researchgate.net Another method, employing a mobile phase of acetonitrile-NaH2PO4-H3PO4 buffer (pH = 3) (5:95 v/v), reported a retention time of 4.1 minutes for ascorbic acid. mdpi.com For a glycosylated derivative like 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G), a retention time of approximately 8.4 minutes has been reported under specific conditions. wiley.com The retention time of this compound would be expected to differ from these due to the presence of the rhamnose moiety, which alters its polarity.
The purity of an this compound sample would be determined by injecting a solution of the compound into the HPLC system and observing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, which could be quantified by their peak areas relative to the main peak.
Table 1: Illustrative HPLC Parameters for the Analysis of Ascorbic Acid and its Derivatives
| Compound | Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) |
| L-Ascorbic Acid | C18 | 0.1% Ortho-phosphoric acid and Acetonitrile (95:5, v/v) | 254 | 2.8 researchgate.net |
| L-Ascorbic Acid | C18 | Acetonitrile-NaH2PO4-H3PO4 buffer (pH 3) (5:95 v/v) | 245 | 4.1 mdpi.com |
| 2-O-α-D-glucopyranosyl-L-ascorbic acid | C18-WP | 75 mM KH2PO4 (pH 2.0) | 238 | 8.4 wiley.com |
Coupling with Mass Spectrometry (HPLC-MS/MS) for Structural Identification and Quantification
To move beyond purity assessment and gain definitive structural information, HPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). This powerful hyphenated technique, HPLC-MS/MS, separates compounds in the HPLC dimension and then determines their mass-to-charge ratio (m/z) in the mass spectrometer.
For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that minimizes fragmentation of the parent molecule. In the mass spectrum, one would expect to observe the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, which would confirm the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For L-ascorbic acid, the deprotonated molecular ion [M-H]⁻ at m/z 175 is often observed, which can fragment to produce ions at m/z 115 and 87. google.com For a glycosylated derivative like 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), the protonated molecule [M+H]⁺ at m/z 339 and fragment ions at m/z 177 (corresponding to the glucose residue) have been reported. scialert.netnih.gov In the case of this compound, one would expect a molecular ion corresponding to its calculated mass, and fragmentation patterns that show the loss of the rhamnose moiety and characteristic fragments of the ascorbic acid core.
Table 2: Illustrative Mass Spectrometry Data for Ascorbic Acid and a Glycosylated Derivative
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| L-Ascorbic Acid | ESI (-) | 175 google.com | 115, 87 google.com |
| 2-O-α-D-glucopyranosyl-L-ascorbic acid | ESI (+) | 339 scialert.net | 177 scialert.net |
Spectroscopic Analysis for Definitive Structural Confirmation
While chromatographic and mass spectrometric methods provide crucial information, spectroscopic techniques are essential for the definitive confirmation of the three-dimensional structure and electronic properties of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR would be critical for the characterization of this compound.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all informative. For L-ascorbic acid in D₂O, characteristic proton signals are observed around 4.88 ppm, 4.06 ppm, and 3.74 ppm. mdpi.com For a glycosylated derivative like 2-O-α-d-glucopyranosyl-l-ascorbic acid persulfate, the anomeric proton of the glucose unit gives a characteristic signal, and its coupling constant can confirm the stereochemistry of the glycosidic linkage. nih.gov For this compound, ¹H NMR would be expected to show signals for the ascorbic acid moiety as well as the characteristic signals for the rhamnose sugar, including a doublet for the anomeric proton and a characteristic upfield signal for the methyl group of the 6-deoxy sugar.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbons in the ascorbic acid core and the rhamnose unit would be compared to literature values for similar structures to confirm the connectivity. For example, in a derivative of 2-O-α-d-glucopyranosyl-l-ascorbic acid, characteristic carbon signals have been assigned for both the ascorbic acid and glucose moieties. nih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the covalent structure and the point of attachment of the rhamnose sugar to the ascorbic acid core.
Table 3: Illustrative ¹H NMR Chemical Shifts (ppm) for L-Ascorbic Acid in D₂O
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-4 | 4.94 | d |
| H-5 | 4.06 | m |
| H-6 | 3.76 | m |
| Data from ChemicalBook, CAS 50-81-7 in D₂O. chemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mdpi.com This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The ascorbic acid molecule contains an enediol system conjugated with a carbonyl group in a lactone ring, which gives rise to a characteristic UV absorption.
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. For L-ascorbic acid, the λmax is pH-dependent. In acidic to neutral solutions, it typically exhibits a λmax around 245-265 nm. researchgate.netbepls.com For example, at pH 7.4, a maximum absorption at 265 nm is observed. researchgate.net The attachment of a rhamnose group to the ascorbic acid molecule would likely cause a slight shift in the λmax, and the spectrum would be used to confirm the integrity of the conjugated system. Any significant deviation might suggest modification of the chromophore.
Table 4: Illustrative UV-Vis Absorption Maxima (λmax) for Ascorbic Acid at Different pH Values
| pH | λmax (nm) |
| 2.0 | 289 nih.gov |
| 7.0 | 295.4 nih.gov |
| 7.4 | 265 researchgate.net |
| 8.6 | 295.4 nih.gov |
Mechanistic Investigations of L Rhamnoascorbic Acid S Biological Modulatory Activities in Vitro and Cellular Studies
Antioxidant Mechanisms of L-Ascorbic Acid
L-Ascorbic acid is a potent, water-soluble antioxidant that operates through multiple mechanisms to protect biological systems from oxidative stress.
Direct Free Radical Scavenging Capabilities in Model Systems
L-Ascorbic acid (ascorbate) is a highly effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its primary mechanism involves the donation of electrons to neutralize these damaging free radicals. nih.govnih.gov
Electron Donation: The enediol structure of L-ascorbic acid allows it to readily donate a single electron to a free radical, terminating damaging chain reactions. This process converts the ascorbate into the resonance-stabilized ascorbyl radical (also known as monodehydroascorbate). nih.govresearchgate.net This radical is relatively stable and less reactive, minimizing further cellular damage. nih.gov
Two-Step Oxidation: The ascorbyl radical can then donate a second electron, becoming fully oxidized to dehydroascorbic acid (DHA). nih.gov The body can regenerate L-ascorbic acid from both the ascorbyl radical and DHA, allowing it to function as a renewable antioxidant. nih.gov
Targeted Radicals: In various in vitro models, L-ascorbic acid has demonstrated the ability to effectively scavenge key radicals, including:
Hydroxyl radical (•OH)
Superoxide radical anion (O₂•⁻) nih.gov
Peroxyl radicals (ROO•)
Singlet oxygen (¹O₂) nih.gov
The direct scavenging activity is a fundamental aspect of its antioxidant capacity, providing the first line of defense against oxidative damage in aqueous environments like the cytoplasm. researchgate.net
Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Models
Beyond direct scavenging, L-ascorbic acid plays a crucial role in supporting and enhancing the body's own antioxidant enzyme systems.
Enzyme Activation and Biosynthesis: Studies have shown that ascorbate can stimulate the biosynthesis and activation of key antioxidant enzymes. mdpi.comnih.gov This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical for detoxifying ROS. nih.govmdpi.com For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized by catalase. nih.gov
Transcription Factor Promotion: L-ascorbic acid can promote the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. mdpi.comnih.gov Activation of Nrf2 leads to the increased expression of a suite of genes encoding for antioxidant and cytoprotective proteins. nih.govmdpi.com
Regeneration of Other Antioxidants: Ascorbate is pivotal in regenerating other important antioxidants. It can donate an electron to the tocopheroxyl radical, thereby regenerating the active form of vitamin E (α-tocopherol), a critical lipid-soluble antioxidant that protects cell membranes from peroxidation. nih.gov It also interacts with and helps maintain the reduced pools of glutathione and thioredoxin. mdpi.comnih.gov
Influence on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Homeostasis in Cellular Contexts
Suppression of ROS Generation: Ascorbate can regulate ROS levels at their source. It has been shown to modulate the activity of enzymes that generate ROS, such as NADPH oxidases (NOXs) and xanthine oxidase (XO). nih.govmdpi.com By influencing these enzymatic sources, it helps prevent an overproduction of free radicals.
Quenching Oxidative Bursts: In immune cells like phagocytes, which produce a burst of ROS to destroy pathogens, ascorbate helps to quench excess ROS, protecting the immune cells themselves and surrounding tissues from collateral damage. researchgate.net
Pro-oxidant Activity: It is important to note that in the presence of free transition metals like iron and copper, high concentrations of L-ascorbic acid can exhibit pro-oxidant effects. It can reduce these metals (e.g., Fe³⁺ to Fe²⁺), which can then react with hydrogen peroxide to form the highly reactive hydroxyl radical via the Fenton reaction. nih.govnih.gov This dual role is a critical aspect of its complex biological activity.
Comparative Biological Activity Studies with L-Ascorbic Acid
While no direct comparative studies involving L-Rhamnoascorbic acid were found, this section discusses the principles of comparing L-Ascorbic acid with its other derivatives, which would be relevant for any future evaluation of a rhamnosylated form.
Evaluation of Relative Potency in Biochemical and Cellular Assays
The potency of an ascorbic acid derivative is typically compared to the parent L-Ascorbic acid based on several factors.
Bioavailability and Cellular Uptake: L-Ascorbic acid is the most biologically active and potent form. elchemy.comclinikally.com Its derivatives, such as mineral ascorbates (e.g., calcium ascorbate) or lipid-soluble esters (e.g., ascorbyl palmitate), may have different absorption kinetics and cellular uptake mechanisms. elchemy.comnih.gov For example, some studies suggest that certain formulations like Ester-C® (a mixture of calcium ascorbate and threonate) may lead to different plasma and leukocyte concentrations compared to standard L-Ascorbic acid. nih.gov
Stability: A significant challenge with L-Ascorbic acid is its instability; it is easily degraded by exposure to light, air, and heat. clinikally.comresearchgate.net Derivatives are often synthesized to improve stability. However, this increased stability can come at the cost of reduced potency, as the derivative must often be converted back to L-ascorbic acid within the cell to exert its full effect. elchemy.com
Antioxidant Capacity Assays: Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to compare the direct antioxidant capacity of different forms. rsc.org The relative potency is often expressed as an IC₅₀ value, which indicates the concentration required to scavenge 50% of the radicals.
Table 1: Hypothetical Comparison of Antioxidant Activity in a DPPH Assay
This table is for illustrative purposes only, demonstrating how such data would be presented. Actual values for this compound are not available.
| Compound | IC₅₀ (µg/mL) | Relative Potency (vs. L-Ascorbic Acid) |
| L-Ascorbic Acid | 2.5 | 100% |
| This compound | Data Not Available | Data Not Available |
| Derivative X | 5.0 | 50% |
| Derivative Y | 2.0 | 125% |
Structural Correlates of Differential Biological Responses between this compound and L-Ascorbic Acid
The biological activity of any ascorbic acid derivative is intrinsically linked to its chemical structure.
The Enediol Group: The antioxidant activity of L-Ascorbic acid stems from its 2,3-enediol moiety. nih.gov Any modification to this part of the molecule would drastically alter its ability to donate electrons and scavenge free radicals.
Glycosylation with Rhamnose: In the hypothetical this compound, a rhamnose sugar molecule would likely be attached to one of the hydroxyl groups, most commonly at the C-6 position (forming 6-O-α-L-rhamnopyranosyl-L-ascorbic acid). This modification would significantly increase the molecule's size and polarity.
Potential Effects of Rhamnosylation:
Stability: Glycosylation often increases the stability of a molecule, potentially protecting the L-ascorbic acid core from premature degradation.
Solubility and Bioavailability: The addition of a sugar moiety would alter its solubility and could affect how it is transported across cell membranes.
Enzymatic Cleavage: For the compound to exert antioxidant activity comparable to L-Ascorbic acid, the rhamnose group would likely need to be enzymatically cleaved within the cell to release the active ascorbic acid core. The efficiency of this cleavage would be a key determinant of its biological potency.
Structure-Activity Relationship: The "L" configuration of L-Ascorbic acid is crucial for its biological recognition and activity; its stereoisomer, D-ascorbic acid, has minimal biological function. elchemy.comresearchgate.net Similarly, the specific stereochemistry of the rhamnose linkage in this compound would be critical for its interaction with cellular enzymes and transporters.
Computational and Theoretical Chemistry Applications in L Rhamnoascorbic Acid Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to represent and predict the three-dimensional structures and motions of molecules over time. These methods are crucial for understanding how L-Rhamnoascorbic acid might behave in a biological system.
The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule. For ascorbic acid and its derivatives, computational studies have been conducted to determine the most stable conformers in a vacuum and in solution. researchgate.net These calculations help predict the molecule's preferred shape, which governs how it interacts with other molecules.
Techniques such as Density Functional Theory (DFT) are often employed to calculate the energies of different conformers. The conformer with the lowest energy is considered the most stable. Understanding the stable conformations of this compound is the first step in predicting its biological activity and reactivity.
To understand the biological effects of this compound, it is essential to model its interactions with biomolecules such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.
Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor to form a stable complex. nih.gov For instance, studies on L-ascorbic acid have used docking to show how it binds within the internal cavity of transport proteins like UlaA, identifying key interactions such as hydrogen bonds. nih.govresearchgate.net Similarly, research on derivatives like L-ascorbic acid 6-hexadecanoate has used X-ray crystallography and molecular modeling to reveal how hydrophobic interactions with amino acid residues in an enzyme's active site contribute to inhibitory activity. nih.gov
Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-biomolecule complex over time. These simulations provide insights into the stability of the binding and can reveal conformational changes in both the ligand and the protein upon interaction. nih.gov Analysis of MD simulation results, such as the root mean square deviation (RMSD), can indicate whether the complex reaches a stable equilibrium. nih.gov
Table 1: Computational Methods in Ligand-Biomolecule Interaction Studies This table is interactive. You can sort and filter the data.
| Computational Method | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding orientation of a ligand to a receptor. | Identifies potential binding sites and key interacting residues (e.g., hydrogen bonds). nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the complex over time. | Assesses the stability of the ligand-receptor complex and observes conformational changes. nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide highly detailed information about electron distribution, which is fundamental to chemical reactivity and molecular interactions.
Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors that characterize the electronic structure of a molecule. nih.gov These calculations can determine physical properties such as chemical potential, chemical hardness, and electrophilicity, which are crucial for predicting a molecule's reactivity. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis can be employed to describe charge transfer between interacting molecules, while the Atoms in Molecules (AIM) theory helps examine the properties of chemical bonds. nih.gov For L-ascorbic acid, quantum chemical calculations have been used to study its neutral, anionic, and cationic forms, revealing that the anionic radicals have high chemical reactivity. nih.gov Such analyses for this compound would help predict its antioxidant potential and its behavior in redox reactions.
Table 2: Key Quantum Chemical Properties and Their Significance This table is interactive. You can sort and filter the data.
| Property | Significance | Computational Method |
|---|---|---|
| Chemical Potential | Tendency of a molecule to gain or lose electrons. | DFT nih.gov |
| Chemical Hardness | Resistance to change in electron configuration. | DFT nih.gov |
| Electrophilicity | A measure of a molecule's ability to accept electrons. | DFT nih.gov |
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely mechanism for a given reaction. For example, computational methods have been used to propose mechanisms for reactions involving ascorbic acid, such as its role as a radical initiator in metal-free C-H arylation. encyclopedia.pub These studies often involve modeling single-electron transfers and the formation of radical intermediates. encyclopedia.pub Applying these theoretical approaches to this compound could clarify its mechanisms of action, such as how it functions as an antioxidant or participates in enzymatic reactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
QSAR and SAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity.
Structure-Activity Relationship (SAR) studies analyze how specific changes in the molecular structure of a compound affect its biological activity. For example, SAR studies on rifamycin (B1679328) derivatives explored how adding different L-amino acid esters influenced their antibacterial properties. nih.gov This type of analysis for this compound would involve synthesizing and testing various derivatives to understand which parts of the molecule are crucial for its effects.
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing statistical models that quantitatively correlate physicochemical properties of molecules with their activity. 2D-QSAR modeling has been used to predict the antioxidant potential of novel indole (B1671886) derivatives, helping to select the most promising candidates for synthesis and in vitro testing. nih.gov A QSAR model for this compound and its analogues could accelerate the discovery of new derivatives with enhanced biological activities by predicting their efficacy before they are synthesized.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-Ascorbic acid |
| L-ascorbic acid 6-hexadecanoate |
| Rifamycin |
Development of Predictive Models for Biological Modulatory Activity
No studies were identified that focused on the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models for the biological modulatory activity of this compound.
Identification of Key Structural Features for Desired Modulatory Effects
No literature was found detailing the use of molecular docking, pharmacophore modeling, or other computational methods to identify the key structural features of this compound responsible for any desired modulatory effects.
Future Research Trajectories and Emerging Perspectives for L Rhamnoascorbic Acid Analogs
Design and Synthesis of Novel L-Rhamnoascorbic Acid Derivatives with Tuned Biological Modulatory Potentials
The synthesis of novel this compound derivatives is a cornerstone for unlocking their therapeutic potential. Drawing inspiration from the extensive work on L-ascorbic acid analogs, future research will likely focus on modifying the this compound scaffold to enhance specific biological activities and improve pharmacokinetic properties.
Key Synthetic Strategies:
Esterification and Etherification: Modification of the hydroxyl groups on the ascorbic acid and rhamnose moieties can yield derivatives with altered solubility, stability, and cell permeability. For instance, creating lipophilic esters could enhance bioavailability for applications in dermatology and neuroprotection.
Glycosidic Bond Modification: Altering the linkage between the L-rhamnose and L-ascorbic acid components can influence the molecule's stability and its interaction with biological targets.
Conjugation with Other Bioactive Molecules: Linking this compound to other pharmacologically active compounds, such as anti-inflammatory drugs or peptides, could lead to synergistic effects and targeted delivery.
Table 1: Potential this compound Derivatives and Their Target Biological Activities
| Derivative Class | Synthetic Approach | Potential Biological Modulatory Potentials |
| Lipophilic Esters | Esterification of hydroxyl groups with fatty acids | Enhanced skin penetration for antioxidant and anti-aging cosmetic applications. |
| Phosphorylated Derivatives | Introduction of phosphate (B84403) groups | Increased stability in aqueous solutions for pharmaceutical formulations. |
| Amino Acid Conjugates | Formation of amide bonds with amino acids | Targeted delivery to specific cell types or tissues. |
| Polymer Conjugates | Attachment to biocompatible polymers (e.g., PEG) | Improved pharmacokinetic profiles and reduced clearance rates. |
The synthesis of a focused library of this compound lactone derivatives, for example, has been achieved through methods optimized by modifying solvent acidity. This approach has yielded novel compounds whose cytotoxic activities have been investigated.
Advanced In Vitro and Cellular Model Systems for Deeper Mechanistic Elucidation
Understanding the precise mechanisms by which this compound analogs exert their effects is crucial for their rational development. Advanced in vitro and cellular models will be instrumental in this endeavor.
Emerging Model Systems:
3D Organoid Cultures: These models, which mimic the structure and function of human organs, can provide more physiologically relevant data on the efficacy and toxicity of this compound analogs compared to traditional 2D cell cultures.
High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the cellular response to treatment with novel derivatives.
CRISPR-Cas9 Gene Editing: This powerful tool can be used to create specific cellular models to identify the molecular targets and pathways through which this compound analogs act. For example, by knocking out specific antioxidant enzymes, researchers can determine their role in the compound's mechanism of action.
Studies on other ascorbic acid derivatives, such as 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), have utilized in vitro models to demonstrate prolonged biological activities, including the inhibition of melanin (B1238610) synthesis in melanoma cells and protection against UV-induced damage in keratinocytes and fibroblasts. nih.gov These methodologies can be directly applied to the study of this compound analogs.
Exploration of Synergistic Effects with Other Bioactive Compounds in Complex Biological Systems
The potential for this compound analogs to act synergistically with other bioactive compounds is a promising area of investigation. Synergism can lead to enhanced therapeutic effects at lower doses, potentially reducing side effects.
Areas for Synergistic Research:
Combination with Other Antioxidants: Investigating the interaction of this compound derivatives with other natural antioxidants, such as flavonoids and polyphenols, could reveal synergistic antioxidant effects. nih.govscirp.org For example, studies have shown a synergistic effect between ascorbic acid and plant-derived ceramides (B1148491) in enhancing the antioxidant systems of strawberries. nih.gov
Adjuvant Therapy in Disease Models: Exploring the use of this compound analogs as adjuvants to existing therapies, such as chemotherapy or anti-inflammatory treatments, could improve treatment outcomes.
Nutraceutical Formulations: Developing formulations that combine this compound with other beneficial nutrients could lead to enhanced health benefits.
Research has demonstrated synergistic antioxidant activity in combinations of various natural products, highlighting the potential for developing potent antioxidant "cocktails". remedypublications.com
Integration of Omics Technologies for Comprehensive Understanding of Cellular Responses to Analogs
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level perspective on the cellular responses to this compound analogs. This comprehensive approach can uncover novel mechanisms of action and identify biomarkers of efficacy.
Applications of Omics Technologies:
Transcriptomics (RNA-seq): Can identify genes and signaling pathways that are modulated by this compound derivatives.
Proteomics: Can reveal changes in protein expression and post-translational modifications, providing insights into the functional consequences of treatment.
Metabolomics: Can identify alterations in cellular metabolism, offering a direct readout of the biochemical effects of the compounds.
Integrative omics analysis has been successfully used to elucidate the protective role of vitamin C in mitigating perfluorooctanoic acid-induced hepatotoxicity by revealing associated signaling networks and metabolic changes. nih.gov A similar multi-omics approach to studying this compound analogs will be invaluable in understanding their biological impact.
Q & A
Q. What spectroscopic and chromatographic methods are commonly employed to characterize L-Rhamnoascorbic acid?
To confirm the structural identity of this compound, researchers typically use nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups. High-performance liquid chromatography (HPLC) is recommended for purity assessment, with mobile phases optimized for polar compounds. Data should be cross-referenced with published spectra and retention times for ascorbic acid analogs . For rigorous reporting, adhere to journal guidelines for spectral data presentation, including baseline correction and solvent peak annotations .
Q. What are the established synthetic pathways for this compound, and how are intermediates purified?
Synthesis often involves isomerization or functional group modification of ascorbic acid derivatives. For example, enzymatic catalysis using rhamnose-specific glycosyltransferases can introduce the rhamnose moiety. Purification typically employs recrystallization (using ethanol-water mixtures) or column chromatography (silica gel with polar eluents like ethyl acetate/methanol). Researchers should validate purity at each step via melting point analysis and thin-layer chromatography (TLC), documenting solvent systems and Rf values .
Q. How does the structure of this compound differ from ascorbic acid, and what functional implications arise?
The substitution of a hydroxyl group with a rhamnose moiety alters polarity, stability, and redox potential. Comparative structural analysis via X-ray crystallography or computational modeling (e.g., density functional theory) can reveal conformational changes. Researchers should quantify differences in antioxidant capacity using assays like DPPH radical scavenging, noting pH-dependent activity shifts .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported biological activities of this compound?
Contradictions may stem from variability in assay conditions (e.g., cell line selection, oxidative stress models). To resolve discrepancies, employ systematic reviews (PRISMA guidelines ) to assess study heterogeneity. Meta-analyses should control for variables like dosage, solvent carriers, and measurement endpoints. Sensitivity analyses can identify outlier studies, while subgroup analyses may reveal context-dependent efficacy .
Q. What methodologies optimize stability studies of this compound under varying physicochemical conditions?
Design accelerated stability tests using ICH Q1A guidelines: expose samples to controlled temperatures (40°C–60°C), humidity (75% RH), and light (ICH Q1B). Degradation kinetics can be modeled via HPLC quantification of intact compound over time. For mechanistic insights, combine LC-MS to identify degradation products (e.g., dehydroascorbic acid derivatives) and assess redox reversibility .
Q. How can researchers enhance the reproducibility of in vitro antioxidant assays for this compound?
Standardize protocols by:
- Pre-treating cell lines with uniform oxidative stressors (e.g., H₂O₂ concentration validated via pilot studies).
- Including positive controls (e.g., Trolox or ascorbic acid) and normalizing data to cell viability (via MTT assays).
- Reporting intra- and inter-assay coefficients of variation to quantify precision. Use factorial experimental designs to test interactions between pH, temperature, and solvent systems .
Q. What strategies validate the specificity of this compound interactions in complex biological matrices?
Employ affinity chromatography or surface plasmon resonance (SPR) to measure binding kinetics with putative targets (e.g., collagen synthesis enzymes). For in vivo studies, use isotopic labeling (¹⁴C or ³H) to track distribution and metabolism. Cross-validate findings with knockout models or RNA interference to confirm target engagement .
Methodological Frameworks
Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?
- Population: Define model systems (e.g., murine macrophages, human dermal fibroblasts).
- Intervention: Specify this compound concentration ranges and delivery methods (e.g., liposomal encapsulation).
- Comparison: Include ascorbic acid or synthetic antioxidants as comparators.
- Outcome: Quantify endpoints like ROS reduction (%) or collagen synthesis (μg/mL). Apply FINER criteria to ensure feasibility and novelty .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For multiplex assays (e.g., cytokine profiling), apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality. Report confidence intervals and effect sizes to contextualize clinical relevance .
Data Reporting and Ethics
Q. How should researchers present conflicting data on this compound’s bioavailability in publications?
Transparently report methodology differences (e.g., bioavailability assays using Caco-2 cells vs. in situ perfusion models). Use tables to juxtapose study parameters (dosage, administration route) and outcomes (plasma AUC, tissue distribution). Discuss limitations in generalizability and propose validation studies using harmonized protocols .
Q. What ethical considerations apply when designing animal studies involving this compound?
Adhere to ARRIVE guidelines for reporting animal research: justify sample sizes via power analysis, minimize distress through humane endpoints, and disclose institutional animal care committee approvals. For in vivo toxicity studies, prioritize non-invasive biomarkers (e.g., serum ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
